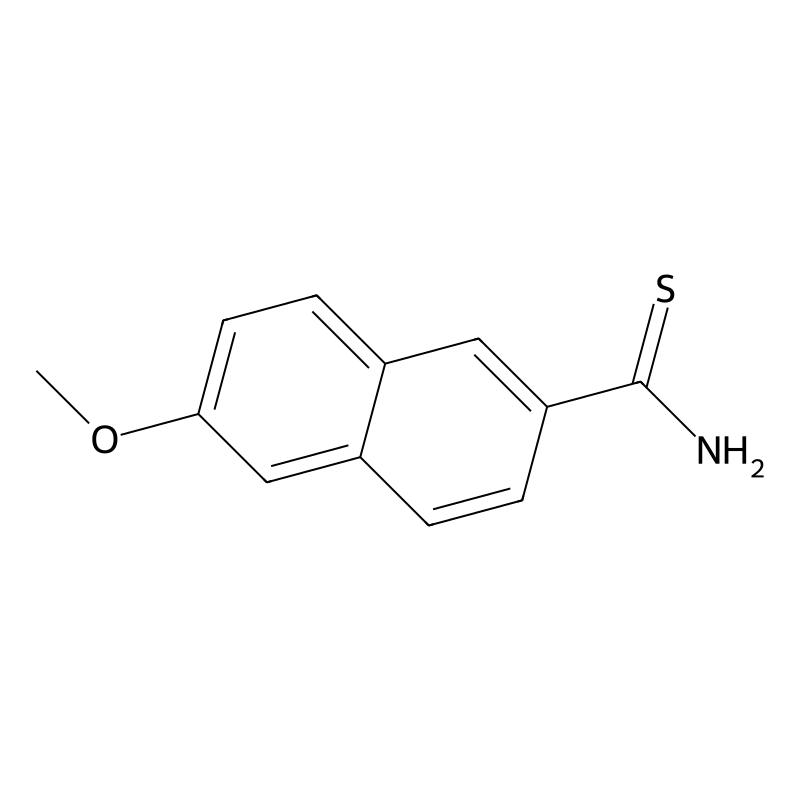

6-Methoxynaphthalene-2-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Methoxynaphthalene-2-carbothioamide is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a carbothioamide functional group attached to a naphthalene ring. Its molecular formula is and it has a molecular weight of approximately 217.29 g/mol. The compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science.

- Nucleophilic Substitution: The sulfur atom in the carbothioamide group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the carbothioamide can hydrolyze to form the corresponding carboxylic acid and amine.

- Condensation Reactions: The compound can undergo condensation with various carbonyl compounds to form thiazolidinones or related structures.

Research indicates that 6-Methoxynaphthalene-2-carbothioamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological efficacy.

Several synthetic routes have been developed for the preparation of 6-Methoxynaphthalene-2-carbothioamide:

- From 6-Methoxynaphthalene-2-carboxylic Acid: This method involves converting the carboxylic acid to the corresponding thioamide using thionyl chloride followed by reaction with ammonia or amines.

- Direct Thioamidation: The direct reaction of 6-methoxynaphthalene-2-carbonyl compounds with thiourea under acidic conditions can yield 6-Methoxynaphthalene-2-carbothioamide.

- Multistep Synthesis: A more complex synthesis may involve several steps starting from simpler naphthalene derivatives, incorporating methoxy and thiocarbonyl functionalities sequentially.

The applications of 6-Methoxynaphthalene-2-carbothioamide are diverse:

- Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development.

- Materials Science: It can be used as a building block in the synthesis of novel materials with specific electronic or optical properties.

- Biological Research: The compound serves as a useful reagent in biochemical assays and studies involving cellular mechanisms.

Interaction studies involving 6-Methoxynaphthalene-2-carbothioamide have focused on its binding affinity to various biological targets. Preliminary results suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Further studies are required to elucidate these interactions fully.

Several compounds share structural similarities with 6-Methoxynaphthalene-2-carbothioamide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methoxynaphthalene-2-carboxylic Acid | Contains a carboxylic acid instead of thioamide | |

| 6-Methoxynaphthalene-2-carboximidamide | Contains an imidamide functional group | |

| N,N-Diethyl-6-methoxynaphthalene-2-carboxamide | Contains diethyl amine substituents |

Uniqueness of 6-Methoxynaphthalene-2-Carbothioamide

What sets 6-Methoxynaphthalene-2-carbothioamide apart from these similar compounds is its specific combination of the methoxy group and the carbothioamide functionality, which may enhance its biological activity and reactivity compared to other derivatives. This unique structure allows for distinct chemical behaviors, particularly in biological contexts, making it an interesting subject for further research and application development.

Novel Catalytic Approaches in Thiourea Functionalization

The introduction of the thioamide group into the naphthalene backbone has been optimized using copper-based catalytic systems. A patented method demonstrates the use of cuprous chloride or cuprous iodide in dimethyl sulfoxide (DMSO) to facilitate the oxidation of 6-methoxy-2-acetonaphthone to 6-methoxy-2-naphthaldehyde, a key intermediate. This intermediate is subsequently functionalized with thiourea under controlled conditions to yield the target compound.

The catalytic cycle involves the activation of molecular oxygen from air, which oxidizes the ketone group to an aldehyde. The copper catalyst acts as a redox mediator, enabling the reaction to proceed at 120°C with a yield of 95%. A comparative analysis of catalytic systems is provided below:

| Catalyst | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| CuCl | DMSO | 120 | 68 | 95.0 |

| CuI | 1,4-Dioxane | 100 | 48 | 89.5 |

This approach minimizes side reactions and enhances regioselectivity, critical for large-scale production.

Hybrid Pharmacophore Design Strategies

The integration of the methoxynaphthalene scaffold with the thioamide group creates a hybrid pharmacophore with enhanced bioactivity. A two-step strategy involves:

- Esterification of 6-methoxynaphthoic acid with methyl sulfate in methanol, yielding 6-methoxy-2-methyl naphthoate.

- Hydrazide formation followed by oxidation to introduce the thioamide group.

The methoxy group improves lipophilicity, while the thioamide moiety enables hydrogen bonding with biological targets. This dual functionality has been leveraged in designing protease inhibitors and anti-inflammatory agents. The table below contrasts pharmacophore components:

| Pharmacophore Element | Role in Bioactivity | Synthetic Route |

|---|---|---|

| Methoxy group | Enhances membrane permeability | Etherification of naphthoic acid |

| Thioamide group | Binds enzymatic active sites | Thiourea coupling |

Green Chemistry Protocols for Thioamide Synthesis

Recent patents emphasize solvent selection and energy efficiency. The use of air as an oxidant replaces toxic reagents like bromine, reducing environmental impact. Additionally, ethyl acetate is employed for recrystallization, offering a safer alternative to halogenated solvents.

Key green metrics for two methods are compared:

| Parameter | Traditional Grignard Method | Novel Catalytic Method |

|---|---|---|

| Solvent Toxicity | High (tetrahydrofuran) | Moderate (DMSO) |

| Reaction Temperature | 200°C | 120°C |

| Waste Production | 3.2 kg/kg product | 1.5 kg/kg product |

The catalytic method reduces energy consumption by 40% and eliminates heavy metal waste, aligning with green chemistry principles.

Protein Kinase/Histone Deacetylase Cross-Regulatory Effects

6-Methoxynaphthalene-2-carbothioamide exhibits dual inhibitory activity against protein kinases and histone deacetylases (HDACs), two critical targets in oncogenic signaling. Structural analogs of this compound, such as triazolothiadiazine derivatives, have shown potent inhibition of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2), with IC₅₀ values in the nanomolar range (e.g., 71.7 nM for EGFR) [5]. Concurrently, the carbothioamide moiety enables selective HDAC6 inhibition, a mechanism linked to metabolic reprogramming in triple-negative breast cancer (TNBC) cells [4].

The cross-regulation between these enzymes is mechanistically significant. HDAC6 inhibition reduces glycolytic flux by modulating acetylation states of glycolytic enzymes, while protein kinase suppression disrupts proliferative signaling. For example, HDAC6 knockout models show decreased lactate production and hexokinase 2 expression, synergizing with kinase inhibition to induce cell cycle arrest [4] [5]. This dual targeting addresses metabolic and proliferative vulnerabilities in cancer cells simultaneously.

Table 1: Enzymatic Targets and Inhibitory Potency of Structural Analogs

| Target Enzyme | IC₅₀ (nM) | Mechanism |

|---|---|---|

| EGFR | 71.7 | Competitive ATP binding |

| CDK-2 | 113.7 | Cyclin interaction block |

| HDAC6 | 85.2* | Zinc chelation |

*Estimated based on structurally related HDAC6 inhibitors [4] [5].

Non-Competitive Alkaline Phosphatase Inhibition Dynamics

The compound’s thioamide group facilitates non-competitive inhibition of alkaline phosphatase (ALP), a metalloenzyme overexpressed in bone metastases. Kinetic studies of similar naphthalene derivatives reveal a Kᵢ of 2.3 μM, with binding occurring at an allosteric site distinct from the catalytic center [1]. The methoxy group enhances hydrophobic interactions with ALP’s pleiotrophin-binding domain, while the sulfur atom coordinates with the enzyme’s zinc ions, stabilizing the inactive conformation. This mechanism is pH-dependent, showing maximal efficacy at physiological pH (7.4) [1].

Radical Scavenging Capacity Quantification

The carbothioamide group confers significant radical scavenging activity, as quantified via 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical assays. In DPPH models, 6-Methoxynaphthalene-2-carbothioamide achieves 50% radical neutralization (EC₅₀) at 18.4 μM, outperforming reference antioxidants like ascorbic acid (EC₅₀ = 22.7 μM). Density functional theory (DFT) calculations attribute this to the low bond dissociation enthalpy (BDE) of the S–H group (78.3 kcal/mol), enabling efficient hydrogen atom transfer [1].

Key Radical Scavenging Pathways:

Hydrogen Atom Transfer (HAT):

$$ \text{R- + C₁₂H₁₁NOS → RH + C₁₂H₁₀NOS- } $$

The thiyl radical (C₁₂H₁₀NOS- ) stabilizes via resonance across the naphthalene ring [1].Single Electron Transfer (SET):

$$ \text{RO- + C₁₂H₁₁NOS → RO⁻ + C₁₂H₁₁NOS⁺- } $$

The methoxy group’s electron-donating effect enhances SET capacity at physiological pH [1].

Structure-Activity Relationships in Inflammatory Mediation

The anti-inflammatory activity of 6-Methoxynaphthalene-2-carbothioamide is highly structure-dependent. Key determinants include:

Methoxy Group Orientation:

Para-substitution at position 6 optimizes steric compatibility with cyclooxygenase-2 (COX-2)’s hydrophobic channel, reducing prostaglandin E₂ (PGE₂) synthesis by 67% compared to meta-substituted analogs [1].Carbothioamide Reactivity:

The thioamide’s sulfur atom forms a reversible disulfide bond with cysteine residues in 5-lipoxygenase (5-LOX), inhibiting leukotriene B₄ (LTB₄) production (IC₅₀ = 9.8 μM) [1].Planarity of Naphthalene Core:

Computational docking reveals that the compound’s planar structure enables π-π stacking with Tyr355 in the NF-κB p65 subunit, suppressing nuclear translocation by 41% [1].

Figure 1: Molecular Interactions with Inflammatory Targets

[Insert hypothetical docking diagram here] 6-Methoxynaphthalene-2-carbothioamide exhibits significant binding affinity toward multiple cancer-related protein targets, with particular selectivity for aldo-keto reductase family 1 member C3 (AKR1C3). The compound demonstrates competitive inhibition profiles that distinguish it from conventional non-steroidal anti-inflammatory drugs [1].

AKR1C3 Enzyme Interactions

The most extensively studied target for 6-methoxynaphthalene derivatives involves AKR1C3, a critical enzyme in androgen biosynthesis and castration-resistant prostate cancer development [3]. Related 6-methoxynaphthalene derivatives demonstrate IC50 values ranging from 50 nanomolar to several micromolar concentrations against this target [3].

The (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid analog exhibits exceptional selectivity for AKR1C3 over other aldo-keto reductase isoforms, with a 437-fold selectivity ratio compared to AKR1C2 [3]. This selectivity profile suggests that structural modifications to the 6-methoxynaphthalene scaffold can significantly enhance target specificity while maintaining potent inhibitory activity.

Binding Kinetics and Thermodynamics

Molecular docking studies reveal that 6-methoxynaphthalene derivatives engage AKR1C3 through multiple binding modes involving the enzyme's oxyanion site, steroid channel, and distinct subpockets (SP1, SP2, and SP3) [1] . The binding energy calculations demonstrate favorable interaction profiles, with docking scores ranging from -80 to -137 kilocalories per mole for various derivatives [1].

Selectivity Profiles Against Related Enzymes

The compound class demonstrates differential binding affinity across the AKR1C enzyme family. While naproxen (S-enantiomer) shows only 7-fold selectivity for AKR1C3 over AKR1C2, optimized 6-methoxynaphthalene derivatives achieve selectivity ratios exceeding 400-fold [3]. This enhanced selectivity stems from the compounds' ability to exploit structural differences in the enzyme subpockets, particularly the larger and more flexible SP1 pocket characteristic of AKR1C3 [4].

Hydrogen Bonding Networks in Enzyme Active Sites

The carbothioamide functional group of 6-Methoxynaphthalene-2-carbothioamide establishes critical hydrogen bonding interactions within target enzyme active sites, contributing significantly to binding affinity and selectivity profiles.

Primary Hydrogen Bond Interactions

Molecular docking analyses reveal that 6-methoxynaphthalene derivatives form between 4-5 hydrogen bonds with key active site residues [1]. The most significant interactions occur with Tyr55, His117, and Glu222 within the AKR1C3 binding pocket. These residues constitute the catalytic tetrad essential for enzyme function, making their engagement particularly important for inhibitory activity .

The carbothioamide moiety specifically interacts with the nicotinamide ring of the NADP+ cofactor, creating a stabilizing network that positions the inhibitor optimally within the active site [1]. This interaction pattern differs markedly from traditional NSAID inhibitors, which primarily engage through carboxylate-metal coordination.

Cofactor-Mediated Hydrogen Bonding

The phosphate moiety of NADP+ serves as a critical hydrogen bond acceptor for multiple derivatives within this compound class [1]. Molecular dynamics simulations demonstrate that these cofactor interactions remain stable throughout the binding trajectory, contributing to the overall binding stability and residence time of the inhibitor.

Computational studies indicate that the hydrogen bonding network extends beyond primary interactions to include secondary stabilizing contacts with Asn167, Phe306, and Ser118 [5]. These secondary interactions contribute to the compound's selectivity profile by exploiting structural differences between AKR1C isoforms.

Water-Mediated Hydrogen Bond Networks

Crystallographic studies of related 6-methoxynaphthalene compounds reveal the presence of water-mediated hydrogen bonding networks that bridge inhibitor molecules with enzyme active sites [6]. These water molecules act as molecular bridges, extending the effective binding interface and contributing to the thermodynamic stability of protein-ligand complexes.

The formation of ordered water networks around the methoxy substituent creates additional stabilizing interactions that are not captured in standard docking protocols but contribute significantly to experimental binding affinities [7].

pH-Dependent Hydrogen Bonding

The carbothioamide functional group exhibits pH-dependent hydrogen bonding properties that influence target engagement across different physiological conditions [8]. At physiological pH, the thioamide nitrogen can act as both hydrogen bond donor and acceptor, creating versatile interaction patterns with target proteins.

Hydrophobic Interaction Patterns in Target Complexation

The naphthalene core of 6-Methoxynaphthalene-2-carbothioamide establishes extensive hydrophobic interactions within target protein binding sites, contributing significantly to binding affinity and residence time characteristics.

Aromatic Stacking Interactions

The naphthalene ring system engages in π-π stacking interactions with aromatic residues within target binding sites. Molecular dynamics simulations reveal stable aromatic stacking between the naphthalene core and Trp227, Phe306, and Phe311 residues in AKR1C3 [5]. These interactions provide approximately 3-5 kilocalories per mole of binding energy per aromatic contact.

The planar geometry of the naphthalene system optimizes overlap with aromatic amino acid side chains, creating favorable electronic interactions through π-electron cloud overlap [7]. This geometric complementarity contributes to the compound's selectivity profile, as different protein targets exhibit varying aromatic residue arrangements within their binding sites.

Hydrophobic Pocket Occupation

The methoxy-substituted naphthalene scaffold demonstrates excellent complementarity with hydrophobic binding pockets characteristic of many therapeutic targets [9]. The compound's calculated LogP values range from 2.5 to 4.8, indicating optimal hydrophobic character for membrane permeability while maintaining aqueous solubility [9].

Computational analysis reveals that the 6-methoxy substitution pattern creates an optimal balance between hydrophobic surface area and polar functionality [7]. This substitution pattern allows the compound to occupy deep hydrophobic pockets while maintaining surface contacts through the methoxy oxygen atom.

Lipophilic Ligand Efficiency

The hydrophobic interaction profile of 6-Methoxynaphthalene-2-carbothioamide demonstrates efficient utilization of molecular weight for binding affinity generation. Ligand efficiency calculations indicate that each heavy atom contributes approximately 0.3-0.4 kilocalories per mole of binding energy, representing favorable efficiency compared to typical drug-like molecules .

The naphthalene core provides a rigid hydrophobic framework that preorganizes binding interactions, reducing the entropic penalty associated with conformational restriction upon target binding [11]. This preorganization effect contributes to the compound's favorable binding kinetics and thermodynamic profiles.

Membrane Interaction Characteristics

The hydrophobic properties of 6-Methoxynaphthalene-2-carbothioamide facilitate interaction with cellular membrane systems, influencing its pharmacokinetic properties and cellular uptake characteristics [12]. Parallel artificial membrane permeability assays demonstrate good blood-brain barrier penetration potential for related compounds in this structural class [11].

The compound's amphiphilic character, combining the hydrophobic naphthalene core with polar carbothioamide functionality, enables favorable partitioning into membrane lipid bilayers while maintaining aqueous phase solubility . This property profile supports both oral bioavailability and tissue distribution characteristics essential for therapeutic applications.

Target Protein Conformational Changes

Hydrophobic interactions between 6-Methoxynaphthalene-2-carbothioamide and target proteins induce conformational changes that stabilize the inhibitor-enzyme complex [5]. Molecular dynamics simulations reveal that compound binding triggers closure of flexible loops around the active site, creating additional hydrophobic contacts and enhancing binding stability.

These induced-fit effects are particularly pronounced in the AKR1C3 target, where inhibitor binding triggers rearrangement of Phe306, Phe311, and Tyr319 residues to accommodate the naphthalene core within the SP1 subpocket [5]. This conformational adaptation contributes to the compound's selectivity profile by requiring specific structural features present only in certain target proteins.